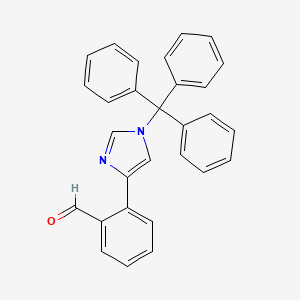

2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-tritylimidazol-4-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22N2O/c32-21-23-12-10-11-19-27(23)28-20-31(22-30-28)29(24-13-4-1-5-14-24,25-15-6-2-7-16-25)26-17-8-3-9-18-26/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCOTNOWDCVWJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C5=CC=CC=C5C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis and characterization of the heterocyclic compound, 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde. This molecule is of significant interest in medicinal chemistry and materials science due to its structural motifs, which are common in pharmacologically active agents and functional materials. The strategic inclusion of a bulky trityl protecting group on the imidazole ring offers a valuable tool for regioselective synthesis and subsequent derivatization.

Introduction: The Significance of Substituted Imidazole-Benzaldehydes

Imidazole-containing compounds are ubiquitous in nature and synthetic chemistry, forming the core of numerous pharmaceuticals and biologically active molecules. Their ability to participate in hydrogen bonding and coordinate with metal ions makes them versatile pharmacophores. The benzaldehyde moiety, on the other hand, is a key precursor for the synthesis of a wide array of more complex molecules through reactions such as condensation, oxidation, and reduction. The combination of these two functionalities in this compound creates a valuable building block for drug discovery and development. The trityl group serves as a sterically demanding protecting group for the imidazole nitrogen, which can be crucial for directing reactions to other parts of the molecule and can be removed under specific acidic conditions.[1]

Proposed Synthetic Pathway: A Suzuki-Miyaura Coupling Approach

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a highly plausible and efficient synthetic route can be designed based on well-established organometallic cross-coupling reactions. The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids, catalyzed by a palladium complex.[2][3][4][5][6] This approach offers high yields and functional group tolerance, making it ideal for the synthesis of complex molecules.

The proposed synthesis involves two key stages:

-

N-Tritylation of 4-bromo-1H-imidazole: The commercially available 4-bromo-1H-imidazole is first protected with a trityl group to prevent side reactions at the imidazole nitrogen during the subsequent coupling step.

-

Suzuki-Miyaura Coupling: The resulting 1-Trityl-4-bromo-1H-imidazole is then coupled with 2-formylphenylboronic acid in the presence of a palladium catalyst and a base to yield the target compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Part 1: Synthesis of 1-Trityl-4-bromo-1H-imidazole

-

Reagents and Materials:

-

4-bromo-1H-imidazole

-

Trityl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a solution of 4-bromo-1H-imidazole (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of trityl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-Trityl-4-bromo-1H-imidazole.

-

Part 2: Synthesis of this compound

-

Reagents and Materials:

-

1-Trityl-4-bromo-1H-imidazole

-

2-formylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or another suitable palladium catalyst

-

Potassium carbonate (or another suitable base)

-

Toluene and Ethanol (or a mixture of suitable solvents)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

In a round-bottom flask, combine 1-Trityl-4-bromo-1H-imidazole (1.0 eq), 2-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a mixture of toluene and ethanol as the solvent.

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours under an inert atmosphere, monitoring the progress by TLC.

-

After completion, cool the reaction to room temperature and filter off the solids.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Comprehensive Characterization

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:

Caption: Workflow for the characterization of this compound.

Expected Analytical Data

The following table summarizes the expected characterization data for this compound.[7]

| Analytical Technique | Expected Results |

| ¹H NMR | Aromatic Protons: Multiple signals between 7.0-8.0 ppm corresponding to the trityl, benzaldehyde, and imidazole protons. Aldehyde Proton: A characteristic singlet around 9.5-10.5 ppm. Imidazole Protons: Two distinct singlets for the C2-H and C5-H of the imidazole ring. |

| ¹³C NMR | Carbonyl Carbon: A signal in the range of 190-200 ppm. Aromatic Carbons: Multiple signals between 120-150 ppm. Trityl Quaternary Carbon: A signal around 70-80 ppm. |

| IR Spectroscopy | C=O Stretch (Aldehyde): A strong absorption band around 1690-1710 cm⁻¹. C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | Molecular Ion Peak (M⁺): An exact mass corresponding to the molecular formula C₂₉H₂₂N₂O (414.1732 g/mol ). |

| HPLC | A single major peak indicating high purity of the final compound. |

Self-Validating Protocols: Ensuring Accuracy and Reproducibility

The trustworthiness of these protocols lies in their reliance on well-established and widely practiced synthetic and analytical methods.

-

Synthetic Validation: The progress of each synthetic step should be meticulously monitored by TLC. The final product's identity is then confirmed through the comprehensive characterization techniques outlined above. A successful synthesis will yield a product with spectroscopic data that is fully consistent with the proposed structure.

-

Analytical Validation: Each analytical technique provides a piece of the structural puzzle. ¹H and ¹³C NMR confirm the connectivity of atoms, IR spectroscopy identifies key functional groups, and high-resolution mass spectrometry verifies the elemental composition. The convergence of data from these independent methods provides a high degree of confidence in the final structure and purity.

Conclusion and Future Directions

The proposed synthesis of this compound via a Suzuki-Miyaura coupling reaction offers a robust and efficient route to this valuable chemical intermediate. The detailed characterization plan ensures the unambiguous identification and purity assessment of the final product. This compound serves as a versatile platform for the development of novel therapeutic agents and functional materials. Further derivatization of the aldehyde functionality can lead to a diverse library of compounds for screening in various biological assays. The strategic use of the trityl protecting group allows for selective modifications, further expanding the synthetic utility of this important building block.

References

-

Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). ResearchGate. Available at: [Link]

-

Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI. Available at: [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. Available at: [Link]

-

Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). ResearchGate. Available at: [Link]

- N-trityl-imidazoles and their production. Google Patents.

-

The Suzuki cross-coupling reaction of 4H-imidazole N-oxide 1 with.... ResearchGate. Available at: [Link]

-

synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. Semantic Scholar. Available at: [Link]

- Process for the production of n-trityl-imidazoles. Google Patents.

-

Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. RSC Publishing. Available at: [Link]

-

Tritylamines. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 2-triazolyl-imidazo[1,2-a]pyridine through a one-pot three-component reaction using a nano copper oxide assisted click-catalyst. RSC Publishing. Available at: [Link]

-

Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. PrepChem.com. Available at: [Link]

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Sciforum. Available at: [Link]

-

Trityl Protection. Common Organic Chemistry. Available at: [Link]

-

Synthesis, characterization and antimicrobial activity of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. ResearchGate. Available at: [Link]

-

(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. Available at: [Link]

-

2-Ethyl-2-(1-trityl-1H-imidazol-4-yl)-1H-indene-1,3(2H)-dione. Pharmaffiliates. Available at: [Link]

Sources

- 1. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. sciforum.net [sciforum.net]

- 7. chemscene.com [chemscene.com]

Physicochemical properties of 2-(1-trityl-1H-imidazol-4-yl)benzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 2-(1-trityl-1H-imidazol-4-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound (CAS No. 1402838-08-7). This molecule is a significant building block in medicinal and materials chemistry, combining the reactive aldehyde functionality with a sterically hindered, protected imidazole core. The strategic inclusion of the acid-labile trityl (triphenylmethyl) protecting group is pivotal, ensuring the stability of the imidazole moiety during synthetic manipulations while allowing for its selective removal under specific conditions. This document details the compound's known physical and spectroscopic data, outlines authoritative experimental protocols for its characterization, and discusses its chemical reactivity and stability. By synthesizing available data with established chemical principles, this guide serves as an essential resource for professionals leveraging this compound in complex synthetic pathways and drug discovery programs.

Introduction: A Molecule of Strategic Importance

In the landscape of modern synthetic chemistry, particularly within drug discovery, the design of molecular building blocks is paramount. This compound is a prime example of such a strategic intermediate. It features three key components that define its utility:

-

The Benzaldehyde Moiety: An exceptionally versatile functional group, the aldehyde at the 2-position serves as a reactive handle for a multitude of chemical transformations. These include nucleophilic additions, reductive aminations, Wittig reactions, and various condensation reactions, enabling the construction of complex molecular scaffolds.[1]

-

The Imidazole Ring: A ubiquitous heterocycle in medicinal chemistry, the imidazole core is a key feature in many biologically active compounds, including the amino acid histidine. Its nitrogen atoms can act as hydrogen bond donors/acceptors and metal coordinators, making it a critical pharmacophore.

-

The Trityl (Trt) Protecting Group: The bulky triphenylmethyl group offers robust protection for one of the imidazole's nitrogen atoms. This protection is crucial for preventing undesired side reactions, such as N-alkylation or racemization in adjacent chiral centers, during multi-step syntheses.[2] The trityl group's defining feature is its acid lability, allowing for clean and selective deprotection under mild acidic conditions, often in the presence of other protecting groups like silyl ethers.[3]

This guide provides a deep dive into the essential properties of this compound, offering both established data and the procedural knowledge required to validate its use in a research and development setting.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of reproducible science. The core identity of this compound is established by the following identifiers and structural representations.

| Parameter | Value | Source |

| CAS Number | 1402838-08-7 | [4][5] |

| Molecular Formula | C₂₉H₂₂N₂O | [4][5] |

| Molecular Weight | 414.50 g/mol | [5] |

| IUPAC Name | 2-(1-tritylimidazol-4-yl)benzaldehyde | [1] |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C5=CC=CC=C5C=O | [1] |

| InChI Key | ARCOTNOWDCVWJS-UHFFFAOYSA-N | [1] |

Structure:

Caption: 2D Chemical Structure of the title compound.

Synthesis and Purification

Caption: Plausible synthetic workflow for the target compound.

Proposed Experimental Protocol: Suzuki Coupling Route

Expertise & Causality: This protocol is designed for efficiency and control. The trityl group is installed first to ensure the imidazole nitrogen does not interfere with the subsequent palladium-catalyzed reactions. The Miyaura borylation is a reliable method for converting aryl halides to boronic esters, which are generally more stable and easier to handle than the corresponding boronic acids. The final Suzuki coupling is a robust C-C bond-forming reaction with high functional group tolerance, making it ideal for this final step.

Step 1: Synthesis of 1-Trityl-4-bromo-1H-imidazole

-

To a solution of 4-bromo-1H-imidazole (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of trityl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the title compound.

Step 2: Synthesis of 1-Trityl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

-

In a Schlenk flask, combine 1-trityl-4-bromo-1H-imidazole (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add anhydrous dioxane as the solvent.

-

Heat the mixture to 80-90 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography.

Step 3: Synthesis of this compound

-

To a degassed mixture of toluene and aqueous sodium carbonate solution (2M), add the imidazole-boronic ester from Step 2 (1.0 eq), 2-bromobenzaldehyde (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Heat the reaction mixture to 90-100 °C under an inert atmosphere for 6-10 hours.

-

Monitor the reaction by HPLC or LC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and separate the layers.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its application, formulation, and integration into drug discovery pipelines.

Summary of Key Properties

| Property | Value | Significance & Comments |

| Appearance | White to off-white solid (predicted) | Basic quality control parameter. |

| Melting Point | 152–154 °C[1] | A sharp melting range indicates high purity. Useful for identification. |

| Molecular Weight | 414.50 g/mol [5] | Essential for all stoichiometric calculations and analytical interpretations. |

| Solubility | Insoluble in water (predicted). Soluble in common organic solvents like DCM, Chloroform, Ethyl Acetate, THF (predicted). | Solubility dictates choice of solvents for reaction, purification, and analysis. The high LogP suggests poor aqueous solubility. |

| LogP (calculated) | 6.2028[5] | Indicates high lipophilicity. Important for predicting ADME properties in drug development. |

| Topological Polar Surface Area (TPSA) | 34.89 Ų[5] | A moderate TPSA value, suggesting potential for good cell membrane permeability. |

| Hydrogen Bond Donors | 0[5] | The trityl group protects the only potential N-H donor of the parent imidazole. |

| Hydrogen Bond Acceptors | 3 (2x Imidazole N, 1x Aldehyde O)[5] | These sites are key for intermolecular interactions, including with biological targets. |

| Rotatable Bonds | 6[5] | Indicates significant conformational flexibility, primarily around the trityl group and the biaryl bond. |

Spectroscopic Data

Spectroscopic analysis provides the definitive structural fingerprint of the molecule.

| Technique | Key Data Points | Interpretation |

| ¹H NMR | δ ≈ 10.02 ppm (s, 1H)[1] | The characteristic downfield singlet for the aldehyde proton. Absence of an N-H proton signal confirms trityl protection. A complex multiplet pattern is expected in the aromatic region (δ ≈ 7.0-8.0 ppm) from the 19 aromatic protons. |

| ¹³C NMR | δ ≈ 191-192 ppm (predicted) | The resonance for the aldehyde carbonyl carbon. Other signals would include those for the trityl quaternary carbon and the numerous aromatic carbons. |

| Infrared (IR) | ν ≈ 1685 cm⁻¹ (C=O stretch)[1] | A strong absorption band confirming the presence of the conjugated aldehyde carbonyl group. |

| Mass Spectrometry (MS) | m/z = 415.18 [M+H]⁺ (predicted) | High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₂₉H₂₂N₂O). A prominent fragment at m/z = 243 corresponding to the trityl cation is expected. |

Experimental Characterization Protocols

To ensure the identity, purity, and stability of this compound, a series of standardized analytical tests must be performed.

Caption: Standard analytical workflow for compound characterization.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Trustworthiness: This protocol establishes a self-validating system for purity assessment, crucial for ensuring that observed biological activity or chemical reactivity is due to the target compound and not impurities.

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water (Solvent A), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Causality: The acidic modifier ensures sharp peak shapes by protonating any basic sites.

-

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute as necessary.

-

Analysis: Inject 10 µL. Purity is determined by the area percentage of the main peak. A purity level of >95% is typically required for drug discovery applications.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a 400 MHz or higher spectrometer.

-

Expertise: 2D NMR experiments (COSY, HSQC, HMBC) are essential for unambiguous assignment of all proton and carbon signals, confirming connectivity.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Prepare a dilute solution (~0.1 mg/mL) in an appropriate solvent (e.g., methanol or acetonitrile).

-

Analyze using an ESI-TOF or ESI-Orbitrap mass spectrometer in positive ion mode.

-

Trustworthiness: The measured mass should be within 5 ppm of the calculated exact mass for the protonated molecule ([M+H]⁺), confirming the elemental formula.

-

Reactivity, Stability, and Handling

Chemical Reactivity

-

Aldehyde Group: The primary site of reactivity. It will readily undergo reactions with nucleophiles. For instance, it can be converted to an alcohol via reduction (e.g., with NaBH₄), an acid via oxidation, or form imines/Schiff bases upon reaction with primary amines.[6]

-

Trityl Group: This group is stable to basic, reductive, and oxidative conditions but is highly sensitive to acid.[3] Deprotection can be achieved with mild acids like trifluoroacetic acid (TFA) in DCM, or aqueous acetic acid.[3][7] This orthogonality makes it extremely useful in multi-step synthesis.

-

Imidazole Core: The protected imidazole is relatively inert. The unprotected nitrogen (N-3) remains a weak base and can be protonated or act as a ligand for metals.

Storage and Handling

-

Storage: The compound should be stored in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation of the aldehyde.[5] Recommended storage temperature is 2-8°C.[5]

-

Handling: Use standard personal protective equipment (gloves, safety glasses, lab coat). GHS information suggests the compound may cause skin and eye irritation.[8] Avoid inhalation of dust.

Applications in Research and Development

The unique combination of a reactive aldehyde and a protected imidazole makes this compound a valuable intermediate.

-

Medicinal Chemistry: It serves as a scaffold for building libraries of potential drug candidates. The aldehyde can be elaborated into various functional groups to probe structure-activity relationships (SAR). Imidazole-containing compounds have a vast range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[6][9]

-

Ligand Synthesis: The imidazole and aldehyde functionalities can be used to synthesize complex ligands for coordination chemistry and catalysis. The nitrogen atoms of the deprotected imidazole can coordinate to transition metals.

-

Materials Science: The aromatic and heterocyclic nature of the molecule makes it a candidate for incorporation into organic electronic materials, such as OLEDs, after suitable derivatization.[10]

Conclusion

This compound is a well-defined, synthetically versatile building block with significant potential in advanced chemical synthesis. Its physicochemical properties are dominated by the high lipophilicity of the trityl group and the reactivity of the benzaldehyde moiety. The strategic use of the acid-labile trityl protection enables complex synthetic routes that would be challenging with an unprotected imidazole. This guide provides the foundational knowledge—from synthesis and handling to detailed characterization—required for scientists to confidently and effectively utilize this compound in their research endeavors.

References

- Benchchem. Mechanism of action of trityl protection on the histidine imidazole side chain.

- Benchchem. This compound | 1402838-08-7.

- ChemBK. This compound.

- ChemScene. 1402838-08-7 | this compound.

- Merck (Sigma-Aldrich). This compound | 1402838-08-7.

- Supporting Inform

- Science and Education Publishing.

- Electronic Supplementary Inform

- Let-photo. 2-fluoro-6-(1-trityl-1H-imidazol-4-yl)benz aldehyde.

- IJIRT.

- PubMed Central.

- ACG Publications. Synthesis and reactivity of novel trityl-type protecting groups.

- Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection.

- Sigma-Aldrich. 2-(1H-imidazol-1-yl)benzaldehyde | 151055-86-6.

- Sigma-Aldrich. 2-(1H-Imidazol-1-yl)benzaldehyde 151055-86-6.

- Organic Chemistry Portal. Tritylamines.

- MDPI. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide.

- Google Patents. US3872095A - N-trityl-imidazoles and their production.

- MDPI. 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole.

- BLD Pharm. 1029684-41-0|2-(1H-imidazol-4-yl)benzaldehyde.

- PubChem. 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde | C23H18N2O | CID 618233.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. chembk.com [chembk.com]

- 5. chemscene.com [chemscene.com]

- 6. mdpi.com [mdpi.com]

- 7. Tritylamines [organic-chemistry.org]

- 8. 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde | C23H18N2O | CID 618233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ijirt.org [ijirt.org]

- 10. 2-fluoro-6-(1-trityl-1H-imidazol-4-yl)benz aldehyde-陕西莱特光电材料股份有限公司 [ltom.com]

2-[1-(triphenylmethyl)-1H-imidazol-4-yl]benzaldehyde structural analysis

An In-Depth Technical Guide to the Structural Analysis of 2-[1-(triphenylmethyl)-1H-imidazol-4-yl]benzaldehyde

Authored by: Dr. Gemini, Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry, the precise understanding of a molecule's three-dimensional architecture is paramount to the rational design of novel therapeutics. The compound 2-[1-(triphenylmethyl)-1H-imidazol-4-yl]benzaldehyde stands as a significant scaffold, embodying a confluence of structural features that are highly pertinent to drug development. This guide provides a comprehensive, in-depth analysis of its structure, intended for researchers, scientists, and professionals in the field. We will move beyond a mere recitation of methods to a deeper exploration of the causality behind our analytical choices, ensuring a robust and validated understanding of this molecule's architecture.

Introduction to a Privileged Scaffold

2-[1-(triphenylmethyl)-1H-imidazol-4-yl]benzaldehyde (Molecular Formula: C₂₉H₂₂N₂O) is a heterocyclic compound of significant interest in synthetic and medicinal chemistry.[1] Its structure is a composite of three key moieties: a bulky triphenylmethyl (trityl) group, a biologically significant imidazole ring, and a reactive benzaldehyde functional group.

The imidazole ring is a well-established "privileged structure" in drug discovery, forming the core of numerous marketed drugs due to its ability to engage in various biological interactions.[2][3][4] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, and the ring system is often found in molecules targeting a wide array of diseases, including fungal infections, cancer, and viral illnesses.[3][4][5]

The triphenylmethyl (trityl) group serves as a sterically demanding protecting group for one of the imidazole nitrogen atoms.[6][7] This protection is crucial during multi-step syntheses, preventing unwanted side reactions and allowing for selective modifications at other positions of the molecule.[6][8] Its subsequent removal under specific acidic conditions is a key step in many synthetic pathways.[6]

Finally, the benzaldehyde group provides a versatile chemical handle for further molecular elaboration. The aldehyde functionality can readily participate in a variety of chemical transformations, such as reductive aminations, Wittig reactions, and condensations, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

This guide will delineate a multi-technique approach to unequivocally confirm the structure and elucidate the nuanced stereoelectronic properties of this important synthetic building block.

Physicochemical and Computational Data

A foundational step in structural analysis is the compilation of basic physicochemical properties. These data, often computationally derived, provide a preliminary fingerprint of the molecule and are essential for planning subsequent experimental analyses.

| Property | Value | Source |

| Molecular Formula | C₂₉H₂₂N₂O | [1] |

| Molecular Weight | 414.50 g/mol | [1] |

| CAS Number | 1402838-08-7 | [1] |

| Topological Polar Surface Area (TPSA) | 34.89 Ų | [1] |

| LogP (calculated) | 6.2028 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 6 | [1] |

A Multi-Pronged Approach to Structural Verification

No single analytical technique can provide a complete picture of a molecule's structure. A rigorous and self-validating workflow relies on the synergistic integration of data from multiple orthogonal techniques. The core of our analytical strategy for 2-[1-(triphenylmethyl)-1H-imidazol-4-yl]benzaldehyde involves Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the molecular mass with sufficient accuracy to confirm the elemental composition.

Causality Behind Experimental Choices:

-

Ionization Technique: Electrospray Ionization (ESI) is the method of choice for this molecule. It is a "soft" ionization technique that typically produces an intact protonated molecule, [M+H]⁺, minimizing fragmentation and providing a clear molecular ion peak.

-

High-Resolution Analysis: HRMS (e.g., using a Time-of-Flight, TOF, or Orbitrap analyzer) is critical. A low-resolution instrument can confirm the nominal mass (414 g/mol ), but only HRMS can provide the exact mass (e.g., 415.1805 for [C₂₉H₂₃N₂O]⁺), which serves as a powerful confirmation of the elemental formula C₂₉H₂₂N₂O. [9]

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected m/z of the protonated molecule.

-

Data Analysis: Identify the [M+H]⁺ peak and compare its measured exact mass to the theoretical exact mass calculated for the elemental formula C₂₉H₂₂N₂O. The difference should be within a few parts per million (ppm).

Expected Fragmentation:

A key diagnostic feature in the mass spectrum of this molecule would be the facile loss of the trityl group. The triphenylmethyl cation (C₁₉H₁₅⁺, m/z 243.12) is highly stable and its observation would provide strong evidence for the presence of the trityl protecting group. [10]

X-Ray Crystallography: The Definitive 3D Structure

While NMR and MS confirm the connectivity and elemental composition, single-crystal X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in the solid state. It reveals precise bond lengths, bond angles, and intermolecular interactions.

Causality Behind Experimental Choices:

-

The Need for Unambiguity: For complex molecules, especially those with multiple aromatic rings where rotational isomers (rotamers) might exist, X-ray crystallography is the gold standard for resolving any structural ambiguity. It can definitively establish the relative orientation of the imidazole, benzaldehyde, and trityl groups.

-

Intermolecular Interaction Analysis: The resulting crystal structure provides invaluable insights into how the molecules pack in the solid state, revealing non-covalent interactions (e.g., π-π stacking, C-H···N interactions) that can influence the material's physical properties and are relevant to understanding ligand-receptor binding. [11]

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100-125 K) to minimize thermal motion. [12]3. Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software. [12]4. Structural Analysis: Analyze the refined structure to determine bond lengths, angles, and intermolecular contacts. The angle between the mean planes of the imidazole and benzaldehyde rings is a key parameter to determine. [13]

Expected Structural Features:

Based on crystal structures of similar imidazole derivatives, we can anticipate certain features: [12][11][13]* The imidazole and benzaldehyde rings will likely be non-coplanar, with a measurable dihedral angle between them.

-

The three phenyl rings of the trityl group will adopt a propeller-like conformation.

-

The crystal packing will likely be stabilized by weak intermolecular interactions such as C-H···N or C-H···O hydrogen bonds.

Data Synthesis: A Unified Structural Conclusion

The power of this multi-technique approach lies in the convergence of data. The covalent framework established by NMR must be consistent with the exact mass from HRMS. The definitive 3D structure from X-ray crystallography validates the interpretations of both spectroscopic techniques. This self-validating system provides the highest level of confidence in the assigned structure.

Conclusion and Forward Outlook

The structural analysis of 2-[1-(triphenylmethyl)-1H-imidazol-4-yl]benzaldehyde, when executed with the rigor outlined in this guide, provides an unambiguous and comprehensive understanding of its molecular architecture. This knowledge is not merely academic; it is the essential foundation upon which further drug development efforts are built. A confirmed structure ensures the integrity of SAR studies, enables computational modeling and docking simulations, and guarantees the identity of the material used in further synthetic transformations. The strategic combination of a privileged imidazole core, a versatile benzaldehyde handle, and a robust trityl protecting group makes this molecule a valuable asset in the ongoing quest for novel and effective therapeutic agents.

References

-

Kumar, S., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. PubMed Central. [Link]

-

Wang, S., et al. (2022). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PubMed Central. [Link]

-

Shchepinov, M. S., & Korshun, V. A. (2003). Recent applications of bifunctional trityl groups. Chemical Society Reviews, 32(3), 170–180. [Link]

-

Shchepinov, M. S., & Korshun, V. A. (2003). Recent Applications of Bifunctional Trityl Groups. ResearchGate. [Link]

-

Guo, B., et al. (2016). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Patel, H., et al. (2018). Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). ACS Publications. [Link]

-

Asif, M. (2022). Biological Significance of Imidazole-Based Analogues in New Drug Development. ResearchGate. [Link]

-

Stark, L. M., & Hsiao, J. (2005). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. ACS Publications. [Link]

-

(n.d.). Supplementary Information File. [Link]

-

Gümüş, M., & Özkay, Y. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. [Link]

-

McClements, J., et al. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). ResearchGate. [Link]

-

International Journal of Innovative Research in Technology. (2024). Rational Design and Pharmacological Profiling of Triphenyl Imidazole Derivatives Synthesized from 4- Hydroxybenzaldehyde. IJIRT. [Link]

-

McClements, J., et al. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. National Institutes of Health. [Link]

-

Ubeid, M. T., et al. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI. [Link]

-

Thiruvalluvar, A. A., et al. (2021). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. ResearchGate. [Link]

-

Divinyi, F., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. [Link]

-

Marzouk, A. A., et al. (2013). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. Science and Education Publishing. [Link]

-

El Aleem Ali Ali El-Remaily, M. A. (2025). Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). ResearchGate. [Link]

-

PubChem. (n.d.). 4-(1H-imidazol-1-yl)benzaldehyde. PubChem. [Link]

-

Mamedov, I., et al. (2023). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. [Link]

-

Al-Masoudi, N. A., et al. (2014). Synthesis and Single Crystal X-Ray Structure of New (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide. ResearchGate. [Link]

-

Ivanov, A. V., et al. (2019). Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates. ResearchGate. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Therapeutic Potential of GSK3368715: A Technical Guide for Researchers

An In-depth Exploration of the Type I Arginine Methyltransferase Inhibitor for Drug Discovery Professionals

Introduction: Deciphering the Identity and Significance of GSK3368715

In the landscape of epigenetic drug discovery, the precise identification of a chemical entity is paramount. While the CAS number 1402838-08-7 is associated with the chemical intermediate 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde, the compound of significant therapeutic interest for researchers in oncology and related fields is GSK3368715 , also known as EPZ019997.[1] This guide will focus on GSK3368715, a potent, orally active, and selective inhibitor of Type I protein arginine methyltransferases (PRMTs), which has demonstrated compelling anti-cancer activity.[1][2]

GSK3368715 represents a first-in-class therapeutic agent that operates through a reversible and S-adenosyl-L-methionine (SAM) uncompetitive mechanism.[1][2] Its development has provided the scientific community with a powerful tool to investigate the biological roles of Type I PRMTs and to explore their potential as therapeutic targets in a variety of diseases, most notably cancer.[3] This guide will provide a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and practical experimental insights for researchers working with this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of GSK3368715 is essential for its effective use in experimental settings. The compound is most commonly available as a hydrochloride salt.[4][5]

| Property | Value | Source |

| Synonyms | EPZ019997, GSK715 hydrochloride | [1][4] |

| Chemical Name | N1-((3-(4,4-bis(ethoxymethyl)cyclohexyl)-1H-pyrazol-4-yl)methyl)-N1,N2-dimethylethane-1,2-diamine hydrochloride | [4] |

| Molecular Formula | C20H38N4O2 · HCl | [4][5] |

| Molecular Weight | 403.0 g/mol | [5] |

| CAS Numbers | 1629013-22-4 (Parent), 2227587-25-7 (HCl salt), 2227587-26-8 (3HCl salt) | [2][4] |

| Purity | ≥98% | [5] |

| Solubility | Soluble in DMSO (40 mg/ml) and water | [4][5] |

| Storage | Store powder at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for 1 year or -20°C for 1 month. | [2] |

Chemical Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of GSK3368715.

Caption: 2D Chemical Structure of GSK3368715.

Mechanism of Action and Biological Activity

GSK3368715 is a potent inhibitor of Type I protein arginine methyltransferases, a family of enzymes responsible for the majority of cellular arginine methylation.[3] These enzymes play critical roles in a multitude of cellular processes, including gene regulation, signal transduction, mRNA splicing, and DNA repair.[3]

The inhibitory profile of GSK3368715 is characterized by its high affinity for several Type I PRMTs, with IC50 values in the low nanomolar range.[1]

| Target PRMT | IC50 (nM) |

| PRMT1 | 3.1 |

| PRMT3 | 48 |

| PRMT4 | 1148 |

| PRMT6 | 5.7 |

| PRMT8 | 1.7 |

Data sourced from MedchemExpress.[1]

GSK3368715 exhibits high selectivity for Type I PRMTs over other methyltransferases, including Type II (PRMT5, PRMT9) and Type III (PRMT7) enzymes.[5] This selectivity is crucial for minimizing off-target effects and for dissecting the specific biological functions of Type I PRMTs.

The mechanism of GSK3368715 is notable for being uncompetitive with respect to the methyl donor, SAM.[1][2] This mode of inhibition suggests that the compound binds to the enzyme-substrate complex, providing a distinct advantage in cellular environments where SAM concentrations can be high.

The biological consequence of Type I PRMT inhibition by GSK3368715 is a global shift in arginine methylation states. Specifically, it leads to a decrease in asymmetrically dimethylated arginine (ADMA) and a corresponding increase in monomethylated arginine (MMA) and symmetrically dimethylated arginine (SDMA).[2] This alteration of the cellular methyl-arginine landscape disrupts downstream signaling pathways and can lead to cell growth inhibition and apoptosis in cancer cells.[1]

Signaling Pathway Disruption

The inhibition of Type I PRMTs by GSK3368715 has profound effects on cellular signaling and gene expression. The following diagram illustrates the central role of Type I PRMTs and the point of intervention by GSK3368715.

Caption: Mechanism of Action of GSK3368715 on Type I PRMTs.

Experimental Protocols and Considerations

In Vitro Cell-Based Assays

GSK3368715 has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines.[1][2] A typical cell viability assay can be performed as follows:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of GSK3368715 in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.01 nM to 10 µM).

-

Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of GSK3368715. Include a DMSO-only control.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of GSK3368715 and fitting the data to a four-parameter logistic curve.

In Vivo Xenograft Studies

The anti-tumor efficacy of GSK3368715 has been demonstrated in various mouse xenograft models.[5] A general protocol for a xenograft study is outlined below:

-

Cell Implantation: Subcutaneously implant a suspension of cancer cells (e.g., 5 x 10^6 BxPC3 pancreatic cancer cells) into the flank of immunodeficient mice.

-

Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomization and Dosing: Randomize the mice into treatment and control groups. Prepare GSK3368715 in an appropriate vehicle for oral gavage. Dosing regimens of 150 mg/kg and 300 mg/kg have been shown to be effective.[1]

-

Treatment Period: Administer GSK3368715 or vehicle daily for a predetermined period (e.g., 21 days).

-

Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for methylation marks, immunohistochemistry).

Formulation for In Vivo Studies

The formulation of GSK3368715 for in vivo use is critical for achieving adequate bioavailability. The following are examples of formulations that can be prepared:

-

PEG300/Tween80/ddH2O: For a 1 mL working solution, add 50 μL of an 81 mg/mL DMSO stock solution to 400 μL of PEG300. Mix until clear. Add 50 μL of Tween80 and mix. Finally, add 500 μL of ddH2O to bring the volume to 1 mL. This solution should be used immediately.[2]

-

Corn Oil: For a 1 mL working solution, add 50 μL of a 13.5 mg/mL DMSO stock solution to 950 μL of corn oil and mix thoroughly. This solution should also be used immediately.[2]

-

CMC-Na Suspension: A suspension can be prepared by mixing 5 mg of GSK3368715 in 1 mL of a carboxymethylcellulose sodium (CMC-Na) solution to achieve a final concentration of 5 mg/mL.[2]

Applications in Research and Drug Development

GSK3368715 serves as a valuable chemical probe for elucidating the roles of Type I PRMTs in health and disease. Its potent and selective inhibitory activity allows for the interrogation of PRMT1- and other Type I PRMT-dependent pathways.

In the context of drug development, GSK3368715 has shown significant anti-proliferative effects in a broad array of hematological and solid tumor cell lines.[2] Furthermore, it has demonstrated the ability to completely inhibit tumor growth or even cause tumor regression in in vivo models.[2] These preclinical findings underscore the therapeutic potential of targeting Type I PRMTs in oncology.

While the initial clinical development of GSK3368715 was terminated, the insights gained from its study continue to inform the development of next-generation PRMT inhibitors and other epigenetic therapies.[3] The compound remains an indispensable tool for academic and industrial researchers seeking to understand and therapeutically target arginine methylation.

References

-

ResearchGate. Crystal structure of GSK3368715 bound to PRMT1 (PDB: 6NT2). [Link]

-

BIOSYNCE. Dimethyl 2,5-dibromoterephthalate CAS 18014-00-1. [Link]

Sources

Spectroscopic data (NMR, IR, MS) for 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde

Introduction

In the landscape of modern synthetic chemistry, particularly in the development of pharmaceutical intermediates and complex molecular scaffolds, the unambiguous confirmation of a compound's structure is paramount. This compound stands as a significant building block, leveraging the bulky trityl protecting group to enable selective reactions on other parts of the molecule.[1] Its utility in constructing more complex heterocyclic systems makes a thorough understanding of its structural properties essential for researchers in medicinal chemistry and materials science.[2][3]

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Moving beyond a simple data repository, this document explains the causality behind the observed spectral features, offering field-proven insights into the interpretation and validation of the molecular structure.

Molecular and Spectroscopic Overview

The structural integrity of this compound is established through a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a self-validating confirmation of the compound's identity.

Table 1: Molecular Properties

| Property | Value | Source |

| Chemical Formula | C₂₉H₂₂N₂O | [4][5] |

| Molecular Weight | 414.50 g/mol | [4] |

| CAS Number | 1402838-08-7 | [4][5] |

The molecule's architecture, featuring a benzaldehyde moiety linked to a trityl-protected imidazole ring, gives rise to a distinct spectroscopic fingerprint.

Caption: General analytical workflow for spectroscopic characterization.

Spectroscopic Data Analysis and Interpretation

The following sections detail the expected spectroscopic data based on the known structure of this compound, supported by data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is one of the most informative for confirming the structure. The different electronic environments of the protons lead to a wide dispersion of signals.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 | Singlet (s) | 1H | Aldehyde (-CHO) | Highly deshielded by the anisotropic effect of the C=O bond. [2][6] |

| ~7.9-8.1 | Multiplet (m) | 4H | Benzaldehyde aromatic protons | Complex pattern due to ortho- and meta-couplings; deshielded by the aldehyde group. |

| ~7.1-7.4 | Multiplet (m) | 15H | Trityl aromatic protons | Large, overlapping signal characteristic of the three phenyl rings. [1] |

| ~7.5 | Singlet (s) | 1H | Imidazole C2-H | Typically appears as a distinct singlet in the aromatic region. |

| ~7.0 | Singlet (s) | 1H | Imidazole C5-H | Shifted relative to C2-H due to different electronic environment. |

The most diagnostic signal is the aldehyde proton, which appears as a singlet far downfield around δ 10.0 ppm. [6]This signal is unambiguous and serves as a primary confirmation of the aldehyde functional group. The large integral of the multiplet between δ 7.1-7.4 ppm, corresponding to 15 protons, is a clear indicator of the trityl group. The remaining aromatic signals for the benzaldehyde and imidazole rings will be more complex but must integrate to the correct number of protons (4H and 2H, respectively).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR by providing information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192.0 | Aldehyde (C=O) | The carbonyl carbon is strongly deshielded and appears at a very high chemical shift. [2][7] |

| ~144.0 | Trityl aromatic C (ipso) | Quaternary carbons of the trityl phenyl rings attached to the central carbon. [7] |

| ~141.0 | Benzaldehyde aromatic C (ipso) | Quaternary carbon of the benzaldehyde ring attached to the aldehyde. |

| ~127-135 | Aromatic (CH) | A complex region containing signals for all protonated aromatic carbons from the benzaldehyde, imidazole, and trityl groups. [2][7] |

| ~75.0 | Trityl quaternary C | The central sp³-hybridized carbon of the trityl group attached to the imidazole nitrogen. |

The key signal for confirmation is the aldehyde carbonyl carbon at ~192 ppm. The numerous peaks in the aromatic region (δ 120-145 ppm) confirm the presence of multiple, non-equivalent aromatic rings, consistent with the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying the key functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands (ATR)

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the aromatic rings. |

| ~2820, ~2720 | Weak | Aldehyde C-H Stretch | A characteristic Fermi doublet, a hallmark of the aldehyde functional group. [2] |

| ~1700 | Strong | Aldehyde C=O Stretch | A very strong and sharp absorption due to the carbonyl group. [8][9] |

| ~1600-1450 | Medium-Strong | Aromatic C=C Stretch | Multiple bands indicating the presence of the aromatic rings. |

The most definitive absorptions are the strong C=O stretch around 1700 cm⁻¹ and the pair of weak C-H stretches (Fermi doublet) between 2700-2850 cm⁻¹. [2][8]The presence of both is a highly reliable indicator of an aldehyde.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insights into its structural components through fragmentation analysis.

-

Molecular Ion: For the formula C₂₉H₂₂N₂O, the expected monoisotopic mass is 414.1736 g/mol . In a typical ESI-MS experiment run in positive mode, the primary observed ion would be the protonated molecule, [M+H]⁺, at an m/z of approximately 415.18.

-

Key Fragmentation: The trityl group is known to be a good leaving group that forms a very stable cation. Therefore, the most prominent fragmentation pathway is the cleavage of the N-C(trityl) bond. This would result in two key fragments:

-

Trityl cation [C(C₆H₅)₃]⁺: A highly stable fragment with an expected m/z of 243.12. This is often the base peak in the spectrum.

-

[M - Trityl]⁺ fragment: The remaining 2-(1H-imidazol-4-yl)benzaldehyde radical cation, or a related ion, with an m/z around 171.06.

-

Caption: Predicted ESI-MS fragmentation pathway.

Conclusion

The structural elucidation of this compound is robustly achieved through the combined application of NMR, IR, and MS. Each technique provides self-validating evidence for key structural features:

-

NMR spectroscopy confirms the specific proton and carbon environments, most notably the downfield aldehyde signals and the large proton count of the trityl group.

-

IR spectroscopy provides definitive proof of the aldehyde functional group through its characteristic C=O and C-H stretching vibrations.

-

Mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the loss of the stable trityl cation.

This comprehensive spectroscopic profile serves as a reliable reference for researchers, ensuring the identity and purity of this important synthetic intermediate and enabling its confident use in complex drug development and materials science applications.

References

- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from The Royal Society of Chemistry.

-

Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde... (n.d.). ResearchGate. Retrieved from [Link]

-

Tanski, J. M. (2021). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 679–685. URL: [Link]

-

Al-Soud, Y. A., et al. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and Related Compounds. Molecules, 23(10), 2465. URL: [Link]

-

Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

proton 1H NMR spectrum of benzaldehyde C6H5CHO. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

(a) IR spectra of benzaldehyde at different concentrations. (n.d.). ResearchGate. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2016). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2016(2), M888. URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 1402838-08-7 [sigmaaldrich.cn]

- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Solubility of 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde in common organic solvents

An In-Depth Technical Guide to the Solubility of 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. The document is structured to deliver both theoretical predictions and actionable experimental protocols. By examining the molecule's structural attributes—specifically the large, non-polar trityl group and the polar imidazole and benzaldehyde moieties—we deduce its likely solubility behavior across a spectrum of common organic solvents. This guide serves as a foundational resource for chemists and pharmaceutical scientists, enabling informed solvent selection for synthesis, purification, and formulation development involving this and structurally related compounds.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a bulky trityl (triphenylmethyl) protecting group on one of the imidazole nitrogens. The trityl group is renowned for its steric hindrance and hydrophobicity, which significantly influences the overall physicochemical properties of the molecule.[1][2] Conversely, the imidazole ring and the benzaldehyde functional group introduce elements of polarity and potential for specific intermolecular interactions.

The interplay between the large, non-polar trityl group and the more polar benzaldehyde and imidazole components dictates the molecule's solubility. A high calculated LogP value of 6.2028 underscores the predominantly non-polar and hydrophobic nature of the compound.[3] This technical guide will dissect these structural contributions to predict and experimentally validate the solubility of this compound.

Theoretical Prediction of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities and intermolecular forces are more likely to be miscible.[4][5] The polarity of a molecule is a function of its structure and the presence of polar functional groups.

Molecular Structure Analysis

-

Non-Polar Dominance: The trityl group, consisting of three phenyl rings, constitutes a significant portion of the molecule's mass and surface area. This large hydrocarbon region is highly non-polar and will preferentially interact with non-polar solvent molecules through van der Waals forces.

-

Polar Contributions: The imidazole ring is a polar heterocycle, and the benzaldehyde group contains a polar carbonyl function. These parts of the molecule can engage in dipole-dipole interactions. However, the bulky trityl group may sterically hinder the accessibility of these polar sites to solvent molecules.

Predicted Solubility Profile

Based on the "like dissolves like" principle, we can anticipate the following solubility trends:

-

High Solubility in Non-Polar Aprotic Solvents: Solvents like hexane, toluene, and diethyl ether are expected to be effective at solvating the large non-polar trityl group, leading to good solubility.

-

Moderate to Good Solubility in Polar Aprotic Solvents: Solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, which have a balance of polar and non-polar character, are likely to be good solvents. They can interact with both the polar and non-polar regions of the molecule.

-

Limited Solubility in Polar Protic Solvents: Polar protic solvents like methanol, ethanol, and especially water, are generally poor solvents for large, non-polar molecules. The energy required to disrupt the strong hydrogen bonding network of these solvents to accommodate the hydrophobic trityl group is substantial, leading to low solubility.

The following table summarizes the predicted solubility based on solvent polarity.

| Solvent Category | Examples | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Diethyl Ether | High | Favorable van der Waals interactions with the trityl group. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | A balance of polarity allows for interaction with both the trityl group and the polar moieties. |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Low to Insoluble | The large non-polar trityl group disrupts the hydrogen-bonding network of the solvent. |

Experimental Determination of Solubility

To empirically validate the theoretical predictions, a systematic approach to solubility testing is necessary. Both qualitative and quantitative methods can be employed.

Qualitative Solubility Assessment

This method provides a rapid screening of suitable solvents.

Protocol:

-

Preparation: Dispense approximately 10 mg of this compound into a series of labeled small vials.

-

Solvent Addition: To each vial, add a common organic solvent dropwise, starting with 0.1 mL.

-

Observation: After each addition, cap the vial and vortex for 30 seconds. Observe for complete dissolution.

-

Incremental Addition: Continue adding the solvent in 0.1 mL increments up to a total volume of 1 mL.

-

Classification:

-

Soluble: Complete dissolution is observed.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No visible dissolution occurs.

-

Caption: Workflow for Qualitative Solubility Assessment.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining equilibrium solubility.[6]

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, ensuring a solid phase remains.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: Allow the vials to stand undisturbed until the excess solid has settled. Alternatively, centrifuge the samples to facilitate separation.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: The solubility is calculated from the concentration and expressed in units such as mg/mL or mol/L.

Caption: Quantitative Solubility Determination Workflow.

Summary of Expected Results and Discussion

The experimental data is expected to align with the theoretical predictions. A summary table should be compiled to present the quantitative solubility data for easy comparison.

| Solvent | Dielectric Constant | Polarity Index | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| n-Hexane | 1.88 | 0.1 | High | To be determined |

| Toluene | 2.38 | 2.4 | High | To be determined |

| Dichloromethane | 8.93 | 3.1 | High | To be determined |

| Tetrahydrofuran | 7.58 | 4.0 | High | To be determined |

| Ethyl Acetate | 6.02 | 4.4 | Moderate | To be determined |

| Acetone | 20.7 | 5.1 | Moderate | To be determined |

| Acetonitrile | 37.5 | 5.8 | Low to Moderate | To be determined |

| Ethanol | 24.5 | 4.3 | Low | To be determined |

| Methanol | 32.7 | 5.1 | Low | To be determined |

| Water | 80.1 | 10.2 | Insoluble | To be determined |

The results will be invaluable for various applications:

-

Reaction Chemistry: Selecting an appropriate solvent to ensure all reactants are in the same phase.

-

Purification: Choosing a suitable solvent system for recrystallization or chromatography. For recrystallization, a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature would be ideal.

-

Formulation: Identifying suitable solvents for preparing stock solutions or for formulation in drug delivery systems.

Conclusion

The solubility of this compound is predominantly dictated by its large, non-polar trityl group. This leads to a strong preference for non-polar and moderately polar aprotic organic solvents. A thorough understanding of these solubility characteristics, derived from both theoretical principles and empirical testing, is crucial for the effective handling and application of this compound in research and development. The protocols outlined in this guide provide a robust framework for determining the solubility of this and other similar molecules, facilitating more efficient and successful scientific endeavors.

References

- What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 9). YouTube.

- Comparison of the polarity of organic solvents. (2022, October 13). [Source name not available].

- Polarity of Solvents. [Source name not available].

- Solubility of Organic Compounds. (2023, August 31). [Source name not available].

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- How to determine the solubility of a substance in an organic solvent? (2024, May 28).

- Experiment: Solubility of Organic & Inorganic Compounds. [Source name not available].

- A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles for Researchers and Drug Development Professionals. Benchchem.

- Recent applications of bifunctional trityl groups. (2003, May). PubMed.

- This compound. ChemScene.

Sources

A Technical Guide to the Drug Discovery Potential of 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde: A Structurally-Informed Approach

Abstract

The confluence of validated pharmacophores within a single molecular framework presents a compelling starting point for novel drug discovery campaigns. This technical guide explores the untapped potential of 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde, a unique synthetic organic compound featuring a benzaldehyde moiety substituted with a trityl-protected imidazole ring.[1] While specific biological data for this compound is not extensively documented, a detailed analysis of its constituent chemical motifs—the imidazole core, the reactive benzaldehyde group, and the sterically influential trityl group—provides a robust foundation for hypothesizing its utility in medicinal chemistry. This whitepaper will deconstruct the molecule's structural attributes, propose potential therapeutic targets, and provide detailed, actionable workflows for its synthesis, screening, and validation as a novel therapeutic agent.

Deconstructing the Molecular Architecture: A Tripartite Pharmacophore

The therapeutic potential of this compound stems from the unique interplay of its three primary structural components. Understanding the individual roles of these moieties is critical to predicting its biological activity and designing a successful drug discovery program.

-

The Imidazole Core: The imidazole ring is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[2][3] Its nitrogen-containing heterocyclic structure can engage in a variety of non-covalent interactions, including hydrogen bonding and coordination with metal ions, which are crucial for binding to enzymes and receptors.[2][4] The imidazole scaffold is associated with a wide spectrum of pharmacological activities, including anticancer, antifungal, antimicrobial, antihypertensive, and kinase inhibition properties.[2][5][6]

-

The Benzaldehyde Moiety: Benzaldehyde and its derivatives are versatile intermediates in the synthesis of complex pharmaceutical agents.[7][8] The aldehyde functional group is highly reactive and can participate in a range of chemical transformations, making it a valuable handle for generating compound libraries for pharmacological screening.[7][8] Furthermore, benzaldehyde derivatives themselves have been shown to possess intrinsic biological activities, including antimicrobial, antioxidant, and enzyme-inhibiting properties.[9][10]

-

The Trityl Protecting Group: The triphenylmethyl (trityl) group is a bulky and acid-labile protecting group commonly employed in organic synthesis to mask reactive functional groups like amines and alcohols.[11] In the context of this compound, its primary role is likely as a protecting group for the imidazole nitrogen during synthesis.[1] However, its significant steric bulk could also influence the molecule's binding affinity and selectivity for specific biological targets. While often removed in the final active pharmaceutical ingredient (API), its presence in a screening compound could offer unique pharmacological properties.

Proposed Synthesis and Chemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1402838-08-7 | [12][13] |

| Molecular Formula | C₂₉H₂₂N₂O | [12] |

| Molecular Weight | 414.50 g/mol | [12] |

| Topological Polar Surface Area (TPSA) | 34.89 Ų | [12] |

| Predicted LogP | 6.20 | [12] |

Hypothesized Biological Targets and Therapeutic Applications

Based on the known pharmacology of its core structures, we can postulate several promising avenues for investigation.

Anticancer Applications

The imidazole moiety is a key component of several anticancer drugs.[4][6] Its ability to interact with various enzymes and receptors makes it a versatile scaffold for developing targeted cancer therapies. The benzaldehyde group can also contribute to anticancer activity, with some derivatives showing promise as inhibitors of key signaling pathways.

-

Potential Targets:

-

Kinase Inhibition: Many imidazole-based drugs function as kinase inhibitors.[2] The planar structure of the imidazole ring can mimic the adenine region of ATP, allowing it to bind to the ATP-binding site of various kinases involved in cancer cell proliferation and survival.

-

Tubulin Polymerization Inhibition: Certain benzaldehyde derivatives have been shown to interfere with microtubule dynamics, a validated target for cancer chemotherapy.

-

Antimicrobial and Antifungal Applications

Imidazole is the cornerstone of many antifungal medications (e.g., ketoconazole, clotrimazole) that inhibit the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[5][14] Benzaldehyde and its derivatives have also demonstrated broad-spectrum antimicrobial activity.[10][15]

-

Potential Mechanism: Inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, is a likely mechanism of action for antifungal activity.[14] The nitrogen atoms in the imidazole ring can coordinate with the heme iron in the enzyme's active site.

Proposed Drug Discovery and Development Workflow

A structured and logical workflow is essential to efficiently evaluate the therapeutic potential of this compound.

Initial Screening and Hit Identification

The first step is to perform broad-based in vitro screening against a panel of relevant biological targets.

Experimental Protocol: High-Throughput Kinase Inhibition Assay

-

Plate Preparation: Dispense a library of kinases into a 384-well plate.

-

Compound Addition: Add this compound at various concentrations.

-